molecular formula C11H12N2O B1614260 {[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine CAS No. 892502-04-4

{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine

Cat. No.: B1614260
CAS No.: 892502-04-4
M. Wt: 188.23 g/mol
InChI Key: DOKOUBYFAJTDEI-UHFFFAOYSA-N
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Description

“{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It’s a heterocyclic organic compound that can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .

Advantages and Limitations for Lab Experiments

One of the advantages of using {[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine in lab experiments is its high potency and selectivity for certain enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of these targets. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on {[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine. One area of research is in the development of new drugs based on the structure of this compound. This compound can be used as a building block for the synthesis of other compounds with potential therapeutic applications. Another area of research is in the study of the effects of this compound on different targets in the body. This can help to identify new potential applications for this compound in various fields. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound in order to optimize its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to optimize its use in lab experiments and potential clinical applications.

Scientific Research Applications

{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine has been found to have potential applications in various scientific research fields. One of the main areas of research is in the development of new drugs. This compound has been shown to have inhibitory effects on certain enzymes and receptors, which can be targeted for the treatment of various diseases. This compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.

Properties

IUPAC Name

1-[5-(furan-2-yl)pyridin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-8-10-5-4-9(7-13-10)11-3-2-6-14-11/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKOUBYFAJTDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649935
Record name 1-[5-(Furan-2-yl)pyridin-2-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-04-4
Record name 1-[5-(Furan-2-yl)pyridin-2-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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